4-Benzyloxy TEMPO
Overview
Description
4-Benzyloxy TEMPO, also known as 4-Hydroxy-TEMPO Benzoate, is a derivative of 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO). It is a stable nitroxyl radical and is widely used in organic synthesis and catalysis. The compound is recognized for its role as a radical scavenger and spin probe .
Mechanism of Action
Target of Action
It is known to function as a radical scavenger and a spin probe .
Mode of Action
4-Benzyloxy TEMPO interacts with its targets by acting as a recycling catalyst in a hypochlorite/bromite-nitroxide oxidizing system . This interaction results in the conversion of alcohols to aldehydes, ketones, and carboxylic acids . It circumvents the need to use a catalytic or stoichiometric heavy metal oxidant .
Biochemical Pathways
Its role in the conversion of alcohols to aldehydes, ketones, and carboxylic acids suggests that it may influence metabolic pathways involving these compounds .
Pharmacokinetics
Its physical properties such as melting point (99-101 °c), density (0001g/cm3 at 20℃), and vapor pressure (115Pa at 20℃) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the conversion of alcohols to aldehydes, ketones, and carboxylic acids . This transformation can have significant implications in biochemical processes where these compounds play a role.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, its stability is compromised in the presence of strong oxidizing agents . More research is needed to fully understand the influence of environmental factors on the action of this compound.
Biochemical Analysis
Biochemical Properties
4-Benzyloxy TEMPO interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It serves as a catalyst in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids . This process circumvents the need to use a catalytic or stoichiometric heavy metal oxidant .
Cellular Effects
It is known that it plays a role in the conversion of alcohols to aldehydes, ketones, and carboxylic acids . This suggests that it may influence cellular metabolism and potentially impact cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in the oxidation of alcohols . It binds to the alcohol molecules and facilitates their conversion to aldehydes, ketones, or carboxylic acids . This process involves enzyme activation and changes in gene expression related to these metabolic pathways .
Temporal Effects in Laboratory Settings
Given its role as a catalyst, it is likely that its effects on cellular function would be observed over time as the oxidation reactions proceed .
Metabolic Pathways
This compound is involved in the metabolic pathway of alcohol oxidation . It interacts with enzymes involved in this process, facilitating the conversion of alcohols to aldehydes, ketones, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxy TEMPO can be synthesized from 4-hydroxy-TEMPO through esterification with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy TEMPO undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids.
Reduction: The nitroxyl radical can be reduced to the corresponding hydroxylamine.
Substitution: The benzyloxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hypochlorite, bromite, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution reaction.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-Benzyloxy TEMPO has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-TEMPO: A precursor to 4-Benzyloxy TEMPO, used in similar applications.
4-Oxo-TEMPO: Another TEMPO derivative with distinct redox properties.
4-Cyano-TEMPO: Known for its stability and unique reactivity in redox processes.
Uniqueness: this compound is unique due to its benzyloxy group, which enhances its stability and reactivity in specific reactions. This makes it particularly useful in applications requiring a stable and efficient radical catalyst .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-phenylmethoxypiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2)10-14(11-16(3,4)17(15)18)19-12-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGUTTFOYJLXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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